N1-(2-hydroxypropyl)-N2-phenethyloxalamide
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Overview
Description
N1-(2-hydroxypropyl)-N2-phenethyloxalamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of both hydroxypropyl and phenethyl groups attached to an oxalamide backbone, which imparts distinct chemical and physical properties.
Mechanism of Action
Target of Action
N1-(2-hydroxypropyl)-N2-phenethyloxalamide is a synthetic compound that has been used in the development of copolymers for targeted drug delivery . The primary targets of this compound are likely to be specific cells or tissues in the body, such as cancer cells in the case of antileishmanial agents .
Mode of Action
The compound interacts with its targets through a process of cellular uptake, likely via endocytosis . Once inside the cell, the compound can be cleaved by lysosomal enzymes, allowing for the release of the active drug . This process allows for targeted delivery of drugs, increasing their efficacy and reducing potential side effects.
Biochemical Pathways
It’s known that the compound can interact with proteins in human blood plasma, such as human serum albumin (hsa), immunoglobulin g (igg), fibrinogen (fbg), and apolipoproteins (apo) e4 and a1 .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its distribution and elimination half-lives. Following intravenous administration, the compound has a distribution half-life of approximately 1.8 hours and an elimination half-life averaging 93 hours . This suggests that the compound is able to circulate in the body for a significant amount of time, allowing for sustained drug delivery.
Result of Action
The result of the compound’s action is the targeted delivery of drugs to specific cells or tissues. This can lead to increased efficacy of the drug and reduced side effects. For example, in the case of antileishmanial agents, the compound has shown significant in vivo antileishmanial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxypropyl)-N2-phenethyloxalamide typically involves the reaction of oxalyl chloride with 2-hydroxypropylamine and phenethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
- The intermediate then reacts with phenethylamine to yield this compound.
Oxalyl chloride: reacts with in the presence of a base such as triethylamine to form an intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxypropyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide backbone can be reduced to form corresponding amines.
Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N1-(2-hydroxypropyl)-N2-phenethyloxalamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- N1-(2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide
Uniqueness
N1-(2-hydroxypropyl)-N2-phenethyloxalamide is unique due to the presence of both hydroxypropyl and phenethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N'-(2-hydroxypropyl)-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(16)9-15-13(18)12(17)14-8-7-11-5-3-2-4-6-11/h2-6,10,16H,7-9H2,1H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUGXMAQQRNPLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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